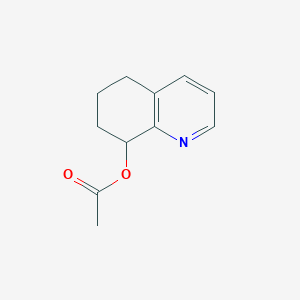

5,6,7,8-Tetrahydroquinolin-8-yl acetate

Übersicht

Beschreibung

5,6,7,8-Tetrahydroquinolin-8-yl acetate, also known as Acetic acid 5,6,7,8-tetrahydro-quinolin-8-yl ester, is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 . It is a colorless liquid stored at temperatures between 0-5°C .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5,6,7,8-Tetrahydroquinoline with acetonitrile . Another synthesis method involves the reaction of 5,6,7,8-tetrahydroquinoline with sodium in ethanol to give trans-decahydroquinolines .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2/c1-8(13)14-10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3 .

Chemical Reactions Analysis

This compound can be used as a versatile ligand for CuI mediated room temperature C-N coupling reactions .

Physical and Chemical Properties Analysis

This compound is a colorless liquid with a molecular weight of 191.23 . It is stored at temperatures between 0-5°C .

Wissenschaftliche Forschungsanwendungen

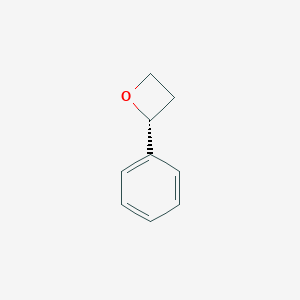

Enantioselective Synthesis

5,6,7,8-Tetrahydroquinolin-8-yl acetate has been utilized in the synthesis of enantiomerically pure compounds. Uenishi and Hamada (2002) demonstrated the synthesis of enantiomerically pure derivatives through lipase-catalyzed kinetic acetylation, leading to products like (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline [(R)-2] with excellent yields (Uenishi & Hamada, 2002).

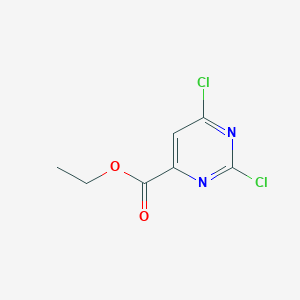

Chiral Catalysis

In the field of chiral catalysis, this compound has been a part of synthesizing chiral C2-symmetric NCN ligands. These ligands, like (5R,7R)-1,3-bis(6,6-dimethyl-5,6,7,8-tetrahydro-5,7-methanoquinolin-2-yl)benzene, are used in palladium catalysis for asymmetric reactions (Yoon et al., 2006).

Synthesis of Tetrahydroisoquinolines

The compound has been involved in the synthesis of new tetrahydroisoquinolines and related tetrahydrothieno[2,3-c]isoquinolines. Marae et al. (2021) described the synthesis and characterization of these compounds, demonstrating the versatility of this compound in generating diverse molecular structures (Marae et al., 2021).

Preparation of Amino-tetrahydroquinolines

Skupinska et al. (2002) developed a method for preparing amino-substituted tetrahydroquinolines through catalytic hydrogenation and acetamide hydrolysis, highlighting another application of this compound in synthesizing structurally complex molecules (Skupinska et al., 2002).

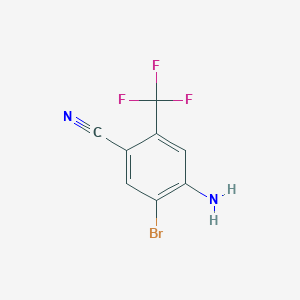

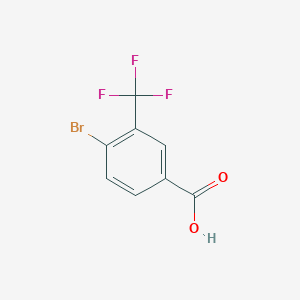

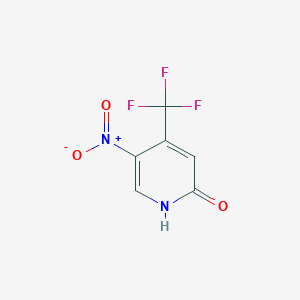

Synthesis of Trifluoromethyl-containing Compounds

Johnson et al. (2013) utilized 5,6,7,8-tetrahydroquinolines to synthesize trifluoromethyl-containing tetrahydroquinolines and tetrahydronaphthyridines, compounds valuable in medicinal chemistry (Johnson et al., 2013).

Dynamic Kinetic Resolution

The compound was involved in the dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline, illustrating its utility in stereoselective synthesis processes (Crawford et al., 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is structurally similar to our compound, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Mode of Action

They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This chelating property could potentially influence the interaction of 5,6,7,8-Tetrahydroquinolin-8-yl acetate with its targets.

Biochemical Pathways

A study on a structurally similar compound, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) n-(3-fluorophenyl)carbamate, revealed that it induced massive oxidative stress by disrupting the balance of cells survival resulting in autophagy via the pi3k/akt/mtor signaling pathway .

Pharmacokinetics

The compound is recommended to be stored in a dry environment at 2-8°c , which may suggest its stability under these conditions.

Result of Action

It also suppressed colony formation and the migration of certain cells .

Action Environment

As mentioned earlier, the compound is recommended to be stored in a dry environment at 2-8°c , which may suggest its stability under these conditions.

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroquinolin-8-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)14-10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEIQTRPDDPVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481318 | |

| Record name | 8-acetoxy-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14631-47-1 | |

| Record name | 8-acetoxy-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the enantioselective synthesis of 5,6,7,8-tetrahydroquinolin-8-yl acetate?

A: The enantioselective synthesis of (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate [(S)-1] is significant because it provides access to a key chiral building block. This enantiomerically pure compound serves as a starting point for synthesizing a range of enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines. These substituted derivatives are important because they can exhibit different biological activities depending on the stereochemistry at the 8-position. The lipase-catalyzed kinetic acetylation method described in the research [, ] allows for the efficient separation of the enantiomers, enabling further modification and exploration of their potential applications.

Q2: How can (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate be used to synthesize other chiral compounds?

A: (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate can be readily converted to the corresponding thiol by methanolysis in the presence of potassium carbonate [, ]. This thiol anion can then be alkylated with various alkyl halides in a one-pot reaction, yielding a series of 5,6,7,8-tetrahydroquinolin-8-yl thioethers. This synthetic strategy allows for the introduction of diverse substituents at the 8-position while preserving the enantiomeric purity established in the initial lipase-catalyzed resolution.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)

![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B168709.png)